molecular formula C4H3N3O B2612748 3-Amino-1,2-oxazole-5-carbonitrile CAS No. 1368187-62-5

3-Amino-1,2-oxazole-5-carbonitrile

Cat. No.: B2612748
CAS No.: 1368187-62-5
M. Wt: 109.088
InChI Key: GTICSFWJWOXIJU-UHFFFAOYSA-N
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Description

3-Amino-1,2-oxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4H3N3O It is characterized by the presence of an amino group, an oxazole ring, and a nitrile group

Scientific Research Applications

3-Amino-1,2-oxazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-Amino-1,2-oxazole-5-carbonitrile are not mentioned in the search results, oxazole derivatives are a promising area of research in medicinal chemistry due to their broad pharmacological spectrum . Future research on this compound holds immense potential for the development of novel therapeutic agents and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxazole-5-carbonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2-oxazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted oxazoles, amines, and other derivatives that retain the core oxazole structure.

Mechanism of Action

The mechanism of action of 3-Amino-1,2-oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    3-Amino-5-isoxazolecarbonitrile: Similar in structure but with different substitution patterns.

    5-Amino-1,2,4-oxadiazole-3-carbonitrile: Another heterocyclic compound with a nitrile group but different ring structure.

Uniqueness: 3-Amino-1,2-oxazole-5-carbonitrile is unique due to its specific combination of an amino group, oxazole ring, and nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-2-3-1-4(6)7-8-3/h1H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTICSFWJWOXIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368187-62-5
Record name 3-amino-1,2-oxazole-5-carbonitrile
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